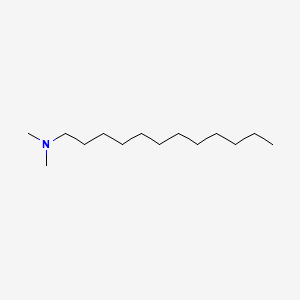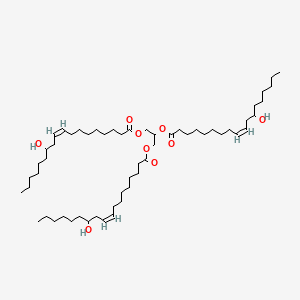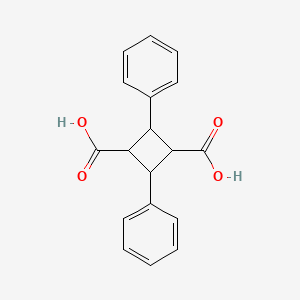![molecular formula C39H39N2NaO8S2 B8270486 sodium;4-[(2E)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate CAS No. 35501-76-9](/img/structure/B8270486.png)
sodium;4-[(2E)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their strong absorption and fluorescence in the visible and near-infrared regions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt typically involves the condensation of appropriate indole derivatives with sulfonated butyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine dye structure. The process may also involve purification steps such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated systems for mixing, heating, and purification ensures consistency and efficiency in the production process. The final product is usually obtained as a solid, which can be further processed into various forms such as powders or crystals for different applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different photophysical properties.
Substitution: The sulfonated butyl groups can be substituted with other functional groups, altering the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, such as fluorescence spectroscopy and microscopy.
Biology: Employed in biological imaging to label and visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and photodynamic therapy.
Industry: Utilized in the development of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mecanismo De Acción
The compound exerts its effects primarily through its strong absorption and fluorescence properties. Upon excitation by light, the compound undergoes electronic transitions that result in the emission of fluorescence. This property is exploited in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can be visualized using fluorescence microscopy.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Tetramethyl-1,1’-bis(4-sulfobutyl)indocarbocyanine sodium salt: Another cyanine dye with similar photophysical properties but different structural features.
5,5’-Tetrachloro-1,1’-diethyl-3,3’-bis(4-sulfobutyl)benzimidazolocarbocyanine sodium salt: A related compound with additional chlorine atoms, affecting its absorption and fluorescence characteristics.
Uniqueness
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its strong absorption and fluorescence in the visible and near-infrared regions make it particularly valuable for applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
35501-76-9 |
|---|---|
Fórmula molecular |
C39H39N2NaO8S2 |
Peso molecular |
750.9 g/mol |
Nombre IUPAC |
sodium;4-[5-phenyl-2-[2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H40N2O8S2.Na/c1-2-29(25-38-40(21-9-11-23-50(42,43)44)34-27-32(17-19-36(34)48-38)30-13-5-3-6-14-30)26-39-41(22-10-12-24-51(45,46)47)35-28-33(18-20-37(35)49-39)31-15-7-4-8-16-31;/h3-8,13-20,25-28H,2,9-12,21-24H2,1H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
Clave InChI |
UTIGXBHIJIRMNK-UHFFFAOYSA-M |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-])/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















